7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Description
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS 78288-94-5) is a heterocyclic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . It features a benzodioxepine core substituted with a nitro group (-NO₂) at the 7-position. This compound is strictly designated for research purposes, with applications in chemical synthesis and pharmaceutical studies. It is soluble in organic solvents like DMSO and ethanol, and its storage requires temperatures of -80°C (6-month stability) or -20°C (1-month stability) .
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOYOGDBJZJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410500 | |
| Record name | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78288-94-5 | |
| Record name | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves several steps. One common method includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group forms 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The benzodioxepine scaffold allows for diverse functionalization. Below is a detailed comparison of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine with analogues differing in substituents, positions, and properties.
Substituent Variation: Nitro vs. Halogen Groups
Key Observations :
- Electrophilic Reactivity : The nitro group in 7-nitro-... enhances electrophilicity, making it suitable for nucleophilic aromatic substitution or reduction to amines. In contrast, bromo and iodo derivatives are preferred for metal-catalyzed cross-couplings .
- Stability : Halogenated derivatives (e.g., bromo) exhibit greater thermal stability compared to nitro compounds, which may decompose under heat to release hazardous gases .
Positional Isomerism and Functional Group Additions
Key Observations :
- Steric and Electronic Effects : Positional shifts (e.g., nitro from 7 to 8) alter electronic distribution and steric hindrance, impacting reactivity. For instance, 8-nitro-7-amine derivatives may exhibit intramolecular hydrogen bonding, affecting solubility .
- Multifunctional Derivatives : Compounds with multiple groups (e.g., acetamido-nitro) broaden utility in medicinal chemistry, where solubility and target binding are critical .
Epoxide and Heterocyclic Modifications
Biological Activity
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a nitro group at the 7-position enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C₉H₉N₁O₄, with a molecular weight of approximately 195.17 g/mol. Its structure comprises a benzodioxepine core, characterized by a fused dioxole and piperidine-like structure. The nitro group significantly influences its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The nitro group allows for electrophilic substitution reactions and enhances the compound's ability to form complexes with various biomolecules. Current research is focused on elucidating the precise biochemical pathways affected by this compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
2. Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
3. Neuropharmacological Effects
There is emerging evidence that this compound may have anxiolytic and psychostimulant effects. These properties could be beneficial in treating anxiety disorders and other neuropsychiatric conditions.
Table 1: Summary of Biological Activities
Case Studies
Case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.5 to 2 mg/mL) .
Case Study 2: Neuropharmacological Effects
A study involving forced swim tests in mice indicated that administration of the compound resulted in a significant reduction in immobility time compared to control groups, suggesting potential antidepressant-like effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
